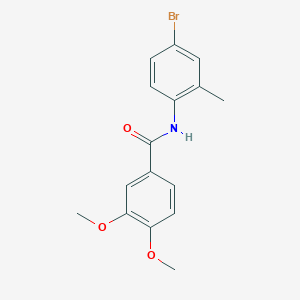
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide (Bromantane) is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s and has been used as a stimulant and anxiolytic in the treatment of asthenic disorders. Bromantane has also been shown to have potential applications in the fields of neurology, sports medicine, and geriatrics.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide is believed to exert its effects through modulation of the dopaminergic and serotonergic systems in the brain. It has been shown to increase the release of dopamine and serotonin, as well as enhance their uptake and metabolism. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide also affects the expression of genes involved in neuronal plasticity and stress response.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to improve cognitive function, including memory, attention, and learning. It has also been demonstrated to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression in animal models. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to enhance physical performance, increasing endurance and reducing fatigue. Additionally, it has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied for its effects on cognitive function, anxiety, and depression. However, the limitations of bromantane include its limited solubility in water and its potential for toxicity at high doses.
Future Directions
There are several potential future directions for research on bromantane. One area of interest is its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another area of interest is its effects on physical performance, particularly in athletes. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to enhance endurance and reduce fatigue, making it a potential performance-enhancing drug. Finally, further research is needed to establish the safety and efficacy of bromantane in humans, particularly in the treatment of anxiety and depression.
Synthesis Methods
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the conversion of 2-bromo-4-methylphenol to 2-bromo-4-methylbenzaldehyde, followed by the reaction of the aldehyde with 3,4-dimethoxyaniline to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic effects. It has been shown to improve cognitive function, reduce anxiety and depression, and enhance physical performance. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has also been investigated for its neuroprotective properties, with promising results in animal models of neurodegenerative diseases.
properties
Product Name |
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide |
|---|---|
Molecular Formula |
C16H16BrNO3 |
Molecular Weight |
350.21 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-12(17)5-6-13(10)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19) |
InChI Key |
SXCOZSKHLZUXBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)